ZINC(II)TETRANITROPHTHALOCYANINE
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Overview
Description
Zinc(II) tetranitrophthalocyanine is a complex organic compound with the molecular formula C₃₂H₁₂N₁₂O₈Zn. It belongs to the family of phthalocyanines, which are known for their vibrant colors and extensive applications in various fields. This compound is characterized by the presence of four nitro groups attached to the phthalocyanine ring, which significantly influences its chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) tetranitrophthalocyanine typically involves the reaction of zinc salts with tetranitrophthalocyanine precursors under controlled conditions. One common method is the cyclotetramerization of 4-nitrophthalonitrile in the presence of zinc acetate and a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of Zinc(II) tetranitrophthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically produced as a powder, which can be further processed into various forms depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
Zinc(II) tetranitrophthalocyanine undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium dithionite.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino-substituted phthalocyanines.
Substitution: Formation of various substituted phthalocyanines depending on the nucleophile used.
Scientific Research Applications
Zinc(II) tetranitrophthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and reactivity.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its vibrant color and electrical properties
Mechanism of Action
The mechanism of action of Zinc(II) tetranitrophthalocyanine is primarily related to its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Zinc phthalocyanine: Lacks the nitro groups, making it less reactive but still useful in similar applications.
Copper phthalocyanine: Similar structure but with copper as the central metal ion, offering different electronic properties.
Iron phthalocyanine: Contains iron, which imparts unique catalytic properties.
Uniqueness
Zinc(II) tetranitrophthalocyanine stands out due to the presence of nitro groups, which enhance its reactivity and make it suitable for a broader range of applications, particularly in photodynamic therapy and as a catalyst in organic reactions .
Properties
CAS No. |
100043-01-4 |
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Molecular Formula |
C32H18N12O8Zn |
Molecular Weight |
763.952 |
InChI |
InChI=1S/C32H18N12O8.Zn/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12,33,36-40H;/q-2;+2 |
InChI Key |
ACXCWUPLKFPIAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(=C2C=C1[N+](=O)[O-])NC4=C5C=CC(=CC5=C([N-]4)NC6=C7C=CC(=CC7=C(N6)NC8=C9C=CC(=CC9=C(N3)[N-]8)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Zn+2] |
Origin of Product |
United States |
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